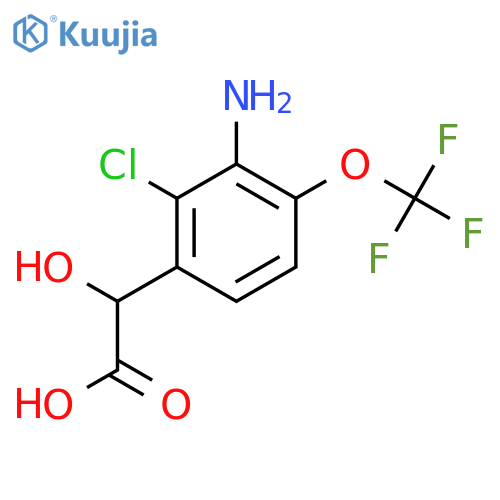Cas no 1805265-69-3 (3-Amino-2-chloro-4-(trifluoromethoxy)mandelic acid)

3-Amino-2-chloro-4-(trifluoromethoxy)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-chloro-4-(trifluoromethoxy)mandelic acid
-
- インチ: 1S/C9H7ClF3NO4/c10-5-3(7(15)8(16)17)1-2-4(6(5)14)18-9(11,12)13/h1-2,7,15H,14H2,(H,16,17)
- InChIKey: JBCLJWJQYOOKKN-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C(C(=O)O)O)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 315
- トポロジー分子極性表面積: 92.8
- 疎水性パラメータ計算基準値(XlogP): 2
3-Amino-2-chloro-4-(trifluoromethoxy)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023740-1g |
3-Amino-2-chloro-4-(trifluoromethoxy)mandelic acid |
1805265-69-3 | 97% | 1g |
1,460.20 USD | 2021-06-18 |
3-Amino-2-chloro-4-(trifluoromethoxy)mandelic acid 関連文献
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
3-Amino-2-chloro-4-(trifluoromethoxy)mandelic acidに関する追加情報
Introduction to 3-Amino-2-chloro-4-(trifluoromethoxy)mandelic Acid (CAS No. 1805265-69-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Amino-2-chloro-4-(trifluoromethoxy)mandelic acid (CAS No. 1805265-69-3) is a structurally unique compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacophoric features. This molecule, characterized by the presence of an amino group, a chloro substituent, and a trifluoromethoxy moiety on a mandelic acid backbone, exhibits promising properties that make it a valuable scaffold for the development of novel therapeutic agents. The compound’s ability to interact with biological targets in multiple ways has positioned it as a key intermediate in synthetic chemistry and drug discovery pipelines.
The trifluoromethoxy group is particularly noteworthy, as fluorine-containing moieties are widely recognized for their ability to enhance metabolic stability, binding affinity, and oral bioavailability of pharmaceuticals. In recent years, the incorporation of trifluoromethoxy groups into drug candidates has been extensively studied, with several FDA-approved drugs leveraging this moiety for improved pharmacokinetic profiles. The presence of this group in 3-amino-2-chloro-4-(trifluoromethoxy)mandelic acid suggests that it may exhibit similar advantages, making it an attractive candidate for further exploration.
Furthermore, the amino and chloro substituents on the mandelic acid core contribute to the compound’s reactivity and potential for further functionalization. The amino group can serve as a nucleophilic site for coupling reactions, allowing for the attachment of various pharmacophores, while the chloro substituent can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These features make 3-amino-2-chloro-4-(trifluoromethoxy)mandelic acid a versatile building block for constructing complex molecules with tailored biological activities.
In the realm of medicinal chemistry, mandelic acid derivatives have been extensively investigated due to their broad spectrum of biological activities. For instance, mandelic acid itself has been used in the treatment of infections caused by Gram-positive bacteria and is also employed as an intermediate in the synthesis of other antimicrobial agents. The additional substituents in 3-amino-2-chloro-4-(trifluoromethoxy)mandelic acid may enhance its antimicrobial properties or introduce new mechanisms of action against pathogens.
Recent studies have highlighted the potential of 3-amino-2-chloro-4-(trifluoromethoxy)mandelic acid as a lead compound for developing inhibitors targeting specific enzymes involved in cancer progression. The compound’s structural features suggest that it may interfere with key signaling pathways by modulating the activity of enzymes such as kinases or proteases. Preliminary computational studies have indicated that the trifluoromethoxy group can engage in favorable interactions with hydrophobic pockets of protein targets, potentially leading to high-affinity binding.
Moreover, the compound’s ability to undergo further derivatization opens up avenues for exploring its role in modulating inflammatory responses. Inflammatory processes are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. By targeting enzymes or receptors involved in inflammation, derivatives of 3-amino-2-chloro-4-(trifluoromethoxy)mandelic acid could offer novel therapeutic strategies.
The synthesis of 3-amino-2-chloro-4-(trifluoromethoxy)mandelic acid presents an interesting challenge due to the need to introduce multiple functional groups in a regioselective manner. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, leveraging transition-metal catalysis and organometallic reagents to achieve high yields and purity. These advancements are crucial for ensuring that subsequent biological evaluations are conducted on material with minimal impurities that could confound results.
In conclusion, 3-amino-2-chloro-4-(trifluoromethoxy)mandelic acid (CAS No. 1805265-69-3) represents a promising scaffold for drug discovery with significant potential in oncology and anti-inflammatory applications. Its unique structural features—particularly the combination of an amino group, a chloro substituent, and a trifluoromethoxy moiety—make it an attractive candidate for further development. As research continues to uncover new biological targets and synthetic strategies, compounds like this one are poised to play a pivotal role in shaping the future of medicinal chemistry.
1805265-69-3 (3-Amino-2-chloro-4-(trifluoromethoxy)mandelic acid) 関連製品
- 2172536-89-7(2-(2-hydroxybutyl)oxane-2-carbaldehyde)
- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)
- 1286717-47-2(1-benzyl-4-6-(4-bromobenzenesulfonyl)pyridine-3-carbonylpiperazine)
- 1805396-25-1(Methyl 3-bromo-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
- 20676-54-4(Methyl 2-acetamido-5-chlorobenzoate)
- 1805704-25-9(1-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one)
- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 1171906-62-9(1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)
- 2717-95-5(Imidazo[1,2-a]pyridine-3-methanamine,N,N-dimethyl-)
- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)




